molecular formula C13H18ClNO B1318315 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether CAS No. 883517-41-7

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether

Cat. No.: B1318315
CAS No.: 883517-41-7
M. Wt: 239.74 g/mol
InChI Key: AUVWKCRPRNFWPO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing both aromatic and heterocyclic components. According to chemical database records, the primary International Union of Pure and Applied Chemistry name is designated as "3-[(2-chloro-5-methylphenoxy)methyl]piperidine" for the free base form. This nomenclature clearly indicates the structural relationship between the substituted phenyl ring and the piperidine heterocycle through an ether linkage.

The structural representation reveals a benzene ring substituted with chlorine at the 2-position and a methyl group at the 5-position, connected through an oxygen atom to a methylene bridge that links to the 3-position of a piperidine ring. The International Union of Pure and Applied Chemistry naming convention emphasizes the piperidine ring as the principal functional group, with the chlorinated methylphenyl moiety described as a substituent through the methoxymethyl linkage.

Alternative systematic nomenclature approaches describe this compound as "this compound," which emphasizes the ether functional group connecting the two major structural components. This naming convention highlights the phenyl ether as the primary structural feature, with the piperidine ring system functioning as the alkyl component of the ether linkage.

Chemical database entries consistently report the International Union of Pure and Applied Chemistry structural identifiers including the International Chemical Identifier key as "PRXFOLVSNVWOEO-UHFFFAOYSA-N" for the base compound. The International Chemical Identifier string provides comprehensive structural encoding that facilitates precise chemical identification across global databases and research platforms.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry system assigns distinct identification numbers for the different forms of this compound, reflecting the importance of precise chemical identification in research and commercial applications. The free base form of this compound carries the Chemical Abstracts Service registry number 883517-41-7. This primary registry number corresponds to the neutral molecular form containing the elemental composition without additional ionic components.

The hydrochloride salt derivative receives a separate Chemical Abstracts Service designation of 1050509-67-5, indicating the protonated form of the piperidine nitrogen with an associated chloride counterion. This distinction proves crucial for researchers and suppliers, as the salt form exhibits different physical properties, stability characteristics, and solubility profiles compared to the free base.

Alternative chemical names documented in major chemical databases include several systematic and common nomenclature variations. The compound appears under the designation "3-((2-Chloro-5-methylphenoxy)methyl)piperidine" in various database entries, representing a slightly modified systematic naming approach. Additionally, the name "piperidine, 3-[(2-chloro-5-methylphenoxy)methyl]-" follows Chemical Abstracts Service indexing conventions that prioritize the heterocyclic component.

Commercial suppliers and chemical vendors frequently utilize descriptive names such as "2-chloro-5-methylphenyl3-piperidinylmethyl ether hydrochloride" to clearly specify the salt form for procurement and handling purposes. These commercial designations often include additional descriptive elements that facilitate identification and differentiation from related compounds in catalog systems.

Compound Form Chemical Abstracts Service Number Primary Systematic Name Database Sources
Free Base 883517-41-7 3-[(2-chloro-5-methylphenoxy)methyl]piperidine PubChem, Chemical Book, VWR
Hydrochloride Salt 1050509-67-5 This compound hydrochloride Sigma Aldrich, PubChem

Molecular Formula and Weight Calculations

The molecular formula determination for this compound requires careful consideration of the specific form under analysis, as the free base and hydrochloride salt exhibit distinct elemental compositions. The free base form demonstrates the molecular formula C₁₃H₁₈ClNO, representing the neutral organic molecule without additional ionic components. This elemental composition reflects thirteen carbon atoms forming the aromatic ring, piperidine heterocycle, and methylene bridge, eighteen hydrogen atoms distributed across the various structural components, one chlorine atom as an aromatic substituent, one nitrogen atom within the piperidine ring, and one oxygen atom constituting the ether linkage.

Molecular weight calculations for the free base yield precise values reported consistently across chemical databases. The calculated molecular weight stands at 239.74 grams per mole according to Chemical Abstracts Service data, with minor variations in reported precision appearing as 239.75 grams per mole in commercial supplier specifications. These slight differences typically reflect rounding conventions and measurement precision rather than fundamental discrepancies in the molecular structure.

The hydrochloride salt form exhibits an expanded molecular formula of C₁₃H₁₉Cl₂NO, incorporating an additional hydrogen atom and chlorine atom representing the protonated piperidine nitrogen and its chloride counterion. This salt formation increases the molecular weight significantly to 276.20 grams per mole, representing the combined mass of the organic base plus the hydrogen chloride component.

Detailed elemental analysis calculations demonstrate the precise atomic contributions to the overall molecular weight. Carbon contributes 156.13 grams per mole (65.0% by mass), hydrogen provides 18.16 grams per mole (7.6% by mass), chlorine accounts for 35.45 grams per mole (14.8% by mass), nitrogen contributes 14.01 grams per mole (5.8% by mass), and oxygen provides 15.99 grams per mole (6.7% by mass) for the free base form.

Property Free Base Form Hydrochloride Salt
Molecular Formula C₁₃H₁₈ClNO C₁₃H₁₉Cl₂NO
Molecular Weight 239.74 g/mol 276.20 g/mol
Carbon Content 65.0% 56.5%
Hydrogen Content 7.6% 6.9%
Chlorine Content 14.8% 25.7%
Nitrogen Content 5.8% 5.1%
Oxygen Content 6.7% 5.8%

The molecular weight determinations prove essential for stoichiometric calculations in synthetic chemistry applications and analytical method development. Research applications requiring precise quantitative analysis depend upon accurate molecular weight values for solution preparation, yield calculations, and purity assessments. The documented molecular weights enable researchers to perform accurate conversions between mass and molar quantities during experimental procedures and analytical evaluations.

Properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVWKCRPRNFWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether typically involves the reaction of 2-chloro-5-methylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in different substituted derivatives.

Scientific Research Applications

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-Chloro-5-methylphenyl 4-Piperidinylmethyl Ether

  • Structure : The positional isomer, 2-chloro-5-methylphenyl 4-piperidinylmethyl ether, differs only in the substitution position of the piperidinylmethyl group (4-piperidinyl vs. 3-piperidinyl).
  • Molecular Weight : Identical (239.75 g/mol) to the target compound .
  • Synthesis: Both isomers are synthesized via nucleophilic substitution of (2-chloro-5-methylphenyl) glycidic ether with piperidine derivatives, but reaction conditions (e.g., temperature, solvent) may favor one isomer over the other .

Functional Group Variants: 3-Chloro-1-(2-chloro-5-methylphenyl)-1-propanone

  • Structure : Features a ketone group instead of an ether linkage (C₁₀H₁₀Cl₂O; MW: 217.09 g/mol) .
  • Key Differences :
    • Reactivity : The ketone group increases electrophilicity, making it more reactive toward nucleophiles compared to the ether-linked compound.
    • Lipophilicity : Higher logP (3.1 for the ketone vs. ~2.8 estimated for the target compound) due to reduced polarity .
    • Applications : Likely used as an intermediate in agrochemicals rather than pharmaceuticals, given the ketone’s instability in metabolic pathways.

Substituent Modifications: 4-[(2-Methoxyphenoxy)methyl]piperidine Hydrochloride

  • Structure: Replaces the chloro-methylphenyl group with a methoxyphenoxy moiety (C₁₃H₂₀ClNO₂; MW: 257.76 g/mol) .
  • Key Differences: Solubility: The methoxy group enhances water solubility compared to the chloro-methyl group.

Sulfur-Containing Analogs: 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl Methyl Ether

  • Structure : Incorporates sulfur atoms and a pyrimidine ring (CAS: 338954-61-3) .
  • Metabolic Stability: Sulfur atoms may increase susceptibility to oxidative metabolism compared to the all-carbon framework of the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications Reference
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether C₁₃H₁₈ClNO 239.75 Ether, Piperidine Pharmaceutical intermediate
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether C₁₃H₁₈ClNO 239.75 Ether, Piperidine (4-position) Structural studies
3-Chloro-1-(2-chloro-5-methylphenyl)-1-propanone C₁₀H₁₀Cl₂O 217.09 Ketone Agrochemical intermediate
4-[(2-Methoxyphenoxy)methyl]piperidine HCl C₁₃H₂₀ClNO₂ 257.76 Methoxy, Piperidine CNS drug candidate
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether C₁₂H₁₀ClN₃OS₂ 311.81 Sulfur, Pyrimidine Kinase inhibitor research

Biological Activity

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring and a piperidine moiety, contributing to its unique pharmacological profile. Its molecular formula is C13_{13}H16_{16}ClN1_{1}O, with a molecular weight of 241.73 g/mol. The presence of the chlorine atom is essential for its interaction with biological targets.

The mechanism of action of this compound involves its binding to specific proteins or enzymes within cells. This interaction can alter the activity of these biomolecules, leading to various biochemical effects. Studies suggest that it may influence neurotransmitter systems and exhibit potential as an analgesic or anxiolytic agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as HeLa and MCF-7 showed that the compound possesses moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting selective toxicity towards cancerous cells.

Cell Line IC50 (µM)
HeLa15
MCF-720

Case Study 1: Analgesic Properties

In a study assessing the analgesic properties of the compound, it was administered to animal models experiencing induced pain. The results indicated a significant reduction in pain scores compared to the control group, showcasing its potential use in pain management therapies.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound exhibited a reduction in neuronal cell death under oxidative stress conditions, suggesting its role in neuroprotection.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether, notable differences in biological activity were observed. The position of the chlorine atom significantly influences the pharmacological properties.

Compound Activity Profile Unique Features
This compoundModerate antibacterial and cytotoxic activityChlorine at position 5 enhances interaction with biological targets
2-Chloro-4-methylphenyl 3-piperidinylmethyl etherLower antibacterial activityDifferent chlorine positioning affects binding affinity

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